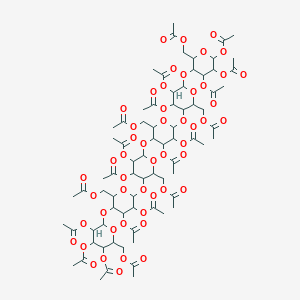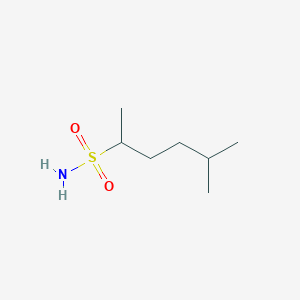![molecular formula C21H28O4 B12314576 11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 11-hydroxy-6,10,13-triméthyl-3-oxo-6,7,8,9,11,12,14,15,16,17-décahydrocyclopenta[a]phénanthrène-17-carboxylique est un composé organique complexe doté d’une structure unique. Ce composé appartient à la famille des cyclopenta[a]phénanthrènes, connue pour son système cyclique complexe et ses propriétés chimiques diversifiées. Il a des applications significatives dans divers domaines, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 11-hydroxy-6,10,13-triméthyl-3-oxo-6,7,8,9,11,12,14,15,16,17-décahydrocyclopenta[a]phénanthrène-17-carboxylique implique plusieurs étapes, à partir de molécules organiques plus simples. Le processus comprend généralement :
Formation du noyau cyclopenta[a]phénanthrène : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction de groupes fonctionnels : Les groupes hydroxyle, méthyle et acide carboxylique sont introduits par diverses réactions telles que l’hydroxylation, la méthylation et la carboxylation.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour garantir une pureté élevée.
Méthodes de production industrielle
En milieu industriel, la production de ce composé est mise à l’échelle en utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Les réacteurs à écoulement continu et les systèmes de synthèse automatisés sont souvent utilisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 11-hydroxy-6,10,13-triméthyl-3-oxo-6,7,8,9,11,12,14,15,16,17-décahydrocyclopenta[a]phénanthrène-17-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Le groupe carbonyle peut être réduit pour former des alcools.
Substitution : Les groupes fonctionnels peuvent être substitués par d’autres groupes dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : Le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont des agents réducteurs typiques.
Substitution : Des agents halogénants ou des nucléophiles sont utilisés en fonction de la substitution souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut produire des cétones, tandis que la réduction du groupe carbonyle peut produire des alcools.
Applications de recherche scientifique
L’acide 11-hydroxy-6,10,13-triméthyl-3-oxo-6,7,8,9,11,12,14,15,16,17-décahydrocyclopenta[a]phénanthrène-17-carboxylique a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Il a des applications thérapeutiques potentielles, en particulier dans le développement de médicaments ciblant des voies moléculaires spécifiques.
Industrie : Le composé est utilisé dans la synthèse de divers produits chimiques et matériaux industriels.
Applications De Recherche Scientifique
11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 11-hydroxy-6,10,13-triméthyl-3-oxo-6,7,8,9,11,12,14,15,16,17-décahydrocyclopenta[a]phénanthrène-17-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Il peut modifier la structure des jonctions serrées dans l’épiderme et agir comme un agoniste pour le récepteur de la voie Hedgehog lissée. Ces interactions entraînent des changements dans la signalisation cellulaire et la fonction, ce qui est à la base de ses divers effets.
Comparaison Avec Des Composés Similaires
Composés similaires
11β-9-Fluoro-11-hydroxy-16-méthyl-3-oxo-androsta : Ce composé partage une structure de base similaire mais présente des groupes fonctionnels différents.
Autres dérivés cyclopenta[a]phénanthrène : Ces composés présentent des variations dans le système cyclique et les groupes fonctionnels, ce qui conduit à des propriétés chimiques et des applications différentes.
Unicité
Ce qui distingue l’acide 11-hydroxy-6,10,13-triméthyl-3-oxo-6,7,8,9,11,12,14,15,16,17-décahydrocyclopenta[a]phénanthrène-17-carboxylique, c’est sa combinaison spécifique de groupes fonctionnels et sa capacité à interagir avec des cibles moléculaires uniques. Cela en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
IUPAC Name |
11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-11-8-13-14-4-5-15(19(24)25)21(14,3)10-17(23)18(13)20(2)7-6-12(22)9-16(11)20/h6-7,9,11,13-15,17-18,23H,4-5,8,10H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBRKPUEHFORFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine](/img/structure/B12314497.png)
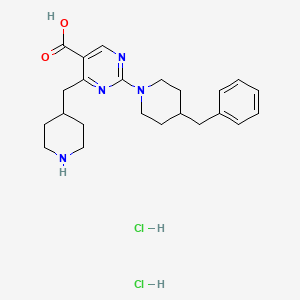
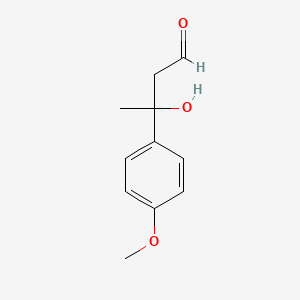
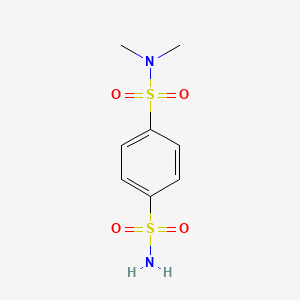

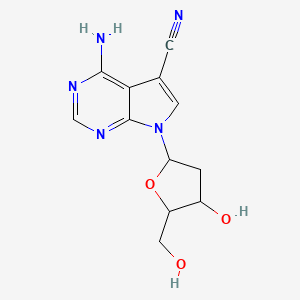



![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
